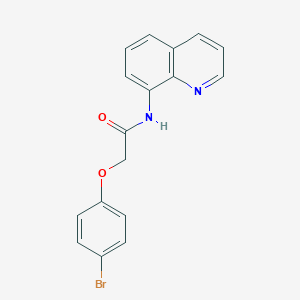![molecular formula C20H23ClN4O2 B244473 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide, also known as BPC-157, is a synthetic peptide with a molecular weight of 1419. The peptide is derived from a naturally occurring protein called Body Protection Compound. BPC-157 has been studied extensively for its potential therapeutic applications in regenerative medicine, wound healing, and tissue repair.
作用機序
The exact mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is not fully understood. However, it is believed to work by binding to specific receptors on the surface of cells, which triggers a series of cellular signaling pathways that promote tissue repair and regeneration. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has also been shown to stimulate the production of growth factors, which play a key role in tissue repair and regeneration.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. The peptide has been shown to reduce inflammation and oxidative stress, which can contribute to tissue damage and disease. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has also been shown to promote the growth of new blood vessels, which can improve tissue perfusion and oxygenation.
実験室実験の利点と制限
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has several advantages for use in laboratory experiments. The peptide is stable and can be easily synthesized using standard SPPS techniques. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to working with N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide. The peptide is relatively expensive, which can limit its use in large-scale experiments. Additionally, the exact mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide. One area of interest is the use of the peptide in regenerative medicine and tissue engineering. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has been shown to promote tissue repair and regeneration in a range of tissues, including bone, muscle, and skin. Further research is needed to explore the potential of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide for use in tissue engineering applications.
Another area of interest is the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide in the treatment of neurodegenerative diseases. The peptide has been shown to have neuroprotective effects and to promote the growth of new neurons in animal models. Further research is needed to explore the potential of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is a synthetic peptide with potential therapeutic applications in regenerative medicine, wound healing, and tissue repair. The peptide has been shown to have a range of biochemical and physiological effects and has several advantages for use in laboratory experiments. Further research is needed to explore the potential of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide for use in tissue engineering and the treatment of neurodegenerative diseases.
合成法
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is composed of 15 amino acids and can be synthesized using a standard Fmoc-based SPPS protocol. The synthesis method involves coupling the amino acids in a stepwise manner, followed by deprotection and purification of the final product.
科学的研究の応用
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has been shown to have potential therapeutic applications in a range of medical conditions. The peptide has been studied extensively for its ability to promote tissue repair and regeneration, reduce inflammation, and improve wound healing. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has also been shown to have neuroprotective effects and to promote the growth of new blood vessels.
特性
分子式 |
C20H23ClN4O2 |
|---|---|
分子量 |
386.9 g/mol |
IUPAC名 |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C20H23ClN4O2/c1-2-4-18(26)25-13-11-24(12-14-25)16-8-6-15(7-9-16)23-20(27)17-5-3-10-22-19(17)21/h3,5-10H,2,4,11-14H2,1H3,(H,23,27) |
InChIキー |
FMRFEMRXLFWPRI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
正規SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B244394.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)





![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)



